molecular formula C18H18N4O2S B2557207 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 1795480-62-4

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2557207
CAS No.: 1795480-62-4
M. Wt: 354.43
InChI Key: BSXWWWWNWVJOLA-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a synthetically derived small molecule designed for biochemical research. This compound features a complex structure integrating dihydropyrimidinone and pyridine moieties, a combination observed in compounds investigated for various biological activities. For instance, similar dihydropyrimidin-2(1H)-one scaffolds have been explored as inhibitors for enzymes like S-nitrosoglutathione reductase . The inclusion of the thiophene ring is a common strategy in medicinal chemistry to fine-tune properties like lipophilicity and electronic distribution, as seen in the design of other anti-infective agents . This acetamide derivative is supplied as a high-purity material to support early-stage research and screening efforts. Potential research applications include, but are not limited to, enzyme inhibition assays, target identification studies, and investigation of its effects in cellular models. Researchers are encouraged to conduct their own experiments to determine the specific mechanism of action, pharmacological profile, and binding affinity for this compound. This product is labeled with the exact mass and molecular formula for your convenience and traceability. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-13(2)21-11-22(18(12)24)9-17(23)20-7-14-5-16(8-19-6-14)15-3-4-25-10-15/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXWWWWNWVJOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiophene and pyridine rings through various coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1), highlighting key differences in substituents and pharmacological implications:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Key Properties (Inferred) Synthesis Yield Biological Notes (If Available)
Target Compound Dihydropyrimidinone 4,5-dimethyl; thiophen-3-yl-pyridinylmethyl Moderate lipophilicity (logP ~2.5–3.0) Not reported Potential kinase inhibition (theoretical)
N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide Dihydropyrimidinone 4,5-dimethyl; cyclopropyl-pyridinylmethyl Higher solubility (cyclopropyl effect) Not reported Improved metabolic stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidinone 4-methyl; thioether linkage; benzyl Higher logP (~3.5–4.0) 66% Antimicrobial activity reported
N-(7-Methyl-2-phenylamino-tetrahydrothienopyrimidin-4-on-3-yl)acetamide Tetrahydrothienopyrimidine Phenylamino; acetyl; methyl Moderate logP (~2.8) 73% Kinase inhibition (hypothetical)
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thienopyrimidine Phenyloxy; acetyl High molecular weight (MW 362) 50% Cytotoxicity (LC-MS data)

Key Observations

Substituent Effects :

  • The thiophen-3-yl-pyridinylmethyl group in the target compound introduces a heteroaromatic system that may improve π-π stacking in enzyme active sites compared to the benzyl group in or cyclopropyl in .
  • The thioether linkage in increases electron density and may reduce oxidative stability relative to the acetamide bridge in the target compound.

Synthesis Efficiency: The target compound’s synthesis likely follows alkylation routes similar to , but yields are unreported. Comparatively, achieved 73% yield via acetylation, while had lower yields (50%), possibly due to steric hindrance in thienopyrimidine formation.

Biological Implications: The benzyl-thioether analog demonstrated antimicrobial activity, suggesting the target compound’s thiophene-pyridine system could be optimized for similar applications. The phenylamino group in may enhance kinase affinity, whereas the target’s methyl groups could favor metabolic stability.

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